Product packaging for Methyl 2-(2-fluorophenyl)acetate(Cat. No.:CAS No. 57486-67-6)

Methyl 2-(2-fluorophenyl)acetate

Cat. No.: B3022677
CAS No.: 57486-67-6
M. Wt: 168.16 g/mol
InChI Key: TWXVEZBPKFIMBB-UHFFFAOYSA-N
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Description

Methyl 2-(2-fluorophenyl)acetate (CAS 57486-67-6) is a high-purity fluorinated aromatic ester serving as a versatile building block in organic synthesis and medicinal chemistry research . This compound, with the molecular formula C9H9FO2 and a molecular weight of 168.17 g/mol, is a colorless liquid with a refractive index of 1.4890 to 1.4910 . It is specified with a purity of 99% or higher, making it suitable for sensitive chemical transformations . As a synthetic intermediate, its structure features a reactive methyl ester group and an aromatic ring fluorinated at the 2-position, which can influence electronic distribution, steric interactions, and metabolic stability in the development of novel bioactive molecules . Researchers utilize this compound in various applications, including Suzuki cross-coupling reactions and as a precursor for the synthesis of more complex chemical entities. It is classified with the signal word "Warning" and hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may be harmful if inhaled . Appropriate personal protective equipment (PPE) is recommended, and the product should be stored sealed in a dry place at room temperature . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO2 B3022677 Methyl 2-(2-fluorophenyl)acetate CAS No. 57486-67-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXVEZBPKFIMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=CC=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369796
Record name methyl 2-(2-fluorophenyl)acetate
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Molecular Weight

168.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57486-67-6
Record name methyl 2-(2-fluorophenyl)acetate
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Record name Methyl 2-fluorophenylacetate
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Synthetic Methodologies and Chemical Transformations of Methyl 2 2 Fluorophenyl Acetate

Direct Synthesis Approaches

The formation of Methyl 2-(2-fluorophenyl)acetate can be achieved through well-established and modern synthetic methods. These approaches focus on creating the core structure of the molecule efficiently.

Established Esterification Routes for this compound

The most common and direct method for synthesizing this compound is through the Fischer-Speier esterification. wikipedia.orglibretexts.org This reaction involves the acid-catalyzed condensation of 2-(2-fluorophenyl)acetic acid with methanol. wikipedia.orgyoutube.com The process is an equilibrium reaction, and to achieve high yields, it is typically driven forward by using an excess of the alcohol (methanol) or by removing the water that is formed as a byproduct. wikipedia.orglibretexts.orgmasterorganicchemistry.com

A typical laboratory procedure involves heating a mixture of 2-(2-fluorophenyl)acetic acid and methanol, often on a steam bath, in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org After the reaction reaches completion, the excess solvent is removed, and the resulting crude product is purified, commonly by filtration through a pad of silica (B1680970) gel, to yield the final oil product.

Catalytic Enantioselective O-H Insertion Reactions Utilizing this compound as a Reagent

While direct synthesis focuses on creating the title compound, its derivatives are crucial for building complex chiral molecules. Specifically, the diazo derivative, methyl 2-diazo-2-(2-fluorophenyl)acetate, serves as a key reagent in catalytic enantioselective O-H insertion reactions. These reactions are powerful tools for forming carbon-oxygen bonds with high stereocontrol.

In this process, a copper/bisazaferrocene complex catalyzes the insertion of the carbene generated from the diazo ester into the O-H bond of an alcohol. researchgate.net This method is effective for generating α-alkoxy esters with good to excellent enantiomeric excess (ee). The reaction demonstrates broad applicability with various alcohols and substituted α-aryl-α-diazo esters. researchgate.net For instance, the reaction of the ortho-fluoro substituted diazo ester with 2-trimethylsilylethanol proceeds in high yield and with significant enantioselectivity. researchgate.net

Diazo EsterAlcoholYield (%)ee (%)
Methyl 2-diazo-2-(2-fluorophenyl)acetate2-Trimethylsilylethanol8781

Table 1: Copper/bisazaferrocene-catalyzed O-H insertion of methyl 2-diazo-2-(2-fluorophenyl)acetate with 2-trimethylsilylethanol. Data sourced from researchgate.net.

Derivatization Strategies and Analogue Synthesis

This compound and its parent acid are versatile starting points for creating a wide range of analogues. These derivatization strategies include modifying the core structure or using it as a building block in more complex transformations.

Synthesis of Related Fluorophenylacetate Derivatives

The fluorophenylacetate scaffold is a common motif in medicinal chemistry and materials science. Various synthetic methods are employed to create derivatives with different substitution patterns and functional groups. These methods often involve reactions at the aromatic ring or the acetate (B1210297) side chain.

Examples of such derivatives include the introduction of additional functional groups or the alteration of existing ones. These transformations provide access to a diverse library of compounds for further investigation.

Derivative CompoundSynthetic Method
Methyl 2-bromo-2-(2-fluorophenyl)acetateBromination of the corresponding acetate
Methyl 2-(5-cyano-2-fluorophenyl)acetateNot specified, likely from a corresponding cyanophenylacetic acid
Methyl 2-fluoroacrylateHydrofluorination of various starting materials
Methyl 2-[bis(fluorophenoxy)phosphoryl]acetateReaction of methyl 2-(dichlorophosphoryl)acetate with a fluorophenol

Table 2: Examples of synthesized fluorophenylacetate derivatives and their general synthetic approaches. Data sourced from google.comresearchgate.net.

Nucleophilic Aromatic Substitution Reactions on Fluorophenyl Acetate Scaffolds

The fluorine atom on the phenyl ring of fluorophenyl acetate scaffolds is susceptible to replacement via nucleophilic aromatic substitution (SNAr). This reaction is a powerful method for introducing a variety of functional groups onto the aromatic ring. While classical SNAr reactions often require strong electron-withdrawing groups to activate the ring, modern methods have expanded the scope to include less activated systems. nih.gov

Organic photoredox catalysis has emerged as a mild and effective method for the nucleophilic defluorination of unactivated fluoroarenes. beilstein-journals.org This strategy allows for the substitution of the fluorine atom with various nucleophiles, including amines (amination) and carboxylic acids (oxygenation), under gentle conditions. beilstein-journals.org This approach has been successfully applied to the late-stage functionalization of complex molecules, demonstrating its utility in modifying scaffolds related to fluorophenyl acetate.

Fluoroarene SubstrateNucleophileProduct TypeYield (%)
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzenePhenolOxygen substitution (Ether)88
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneAnilineNitrogen substitution (Amine)91
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneThiophenolSulfur substitution (Thioether)95

Table 3: Examples of nucleophilic aromatic substitution reactions on a highly activated fluoroaromatic system, illustrating the displacement of fluoride (B91410) by various nucleophiles. Data sourced from beilstein-journals.org.

Domino Synthesis Approaches Incorporating Fluorophenylacetate Moieties

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. nih.gov These processes offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.

While specific domino reactions starting directly from this compound are not extensively documented, the principles of domino synthesis are widely applied to build complex heterocyclic structures from simpler building blocks, including acetate derivatives. For example, catalytic domino reactions can be used to synthesize α-fluoroenones from enolizable ketones, where a fluorine-containing unit is efficiently incorporated into a more complex structure. organic-chemistry.org Similarly, substituted cyclohexanones can be prepared via domino (4+2) cycloaddition-elimination reactions. nih.gov These examples highlight the potential for incorporating fluorophenylacetate-type moieties into sophisticated, multi-step synthetic sequences to rapidly construct molecules of interest.

Chemical Reactivity and Mechanistic Studies of this compound

This compound is a halogenated aromatic ester with reactivity defined by its three key structural components: the ester functional group, the activated methylene (B1212753) bridge, and the substituted benzene (B151609) ring. The interplay of these features, particularly the influence of the ortho-fluorine substituent, governs its behavior in various chemical transformations.

Oxidation and Reduction Pathways of the Ester Functional Group

The ester functional group is a primary site for chemical modification, particularly through reduction.

Reduction Pathways:

The ester moiety of this compound can be readily reduced to a primary alcohol, yielding 2-(2-fluorophenyl)ethanol. This transformation is typically accomplished using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this purpose, capable of reducing esters to primary alcohols. masterorganicchemistry.comyoutube.com The reaction proceeds via nucleophilic acyl substitution, where a hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) leaving group (-OCH₃) to form an intermediate aldehyde, which is then immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol. masterorganicchemistry.comkhanacademy.org

Due to its high reactivity, LiAlH₄ is unselective and will reduce other susceptible functional groups if present. masterorganicchemistry.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under standard conditions, offering a degree of chemoselectivity in more complex molecules. ncert.nic.inyoutube.com

Table 1: Common Reduction Reactions of the Ester Group

Reagent Product Typical Conditions Notes
Lithium Aluminum Hydride (LiAlH₄) 2-(2-fluorophenyl)ethanol Anhydrous ether or THF, followed by aqueous workup Powerful, non-selective reducing agent for esters and carboxylic acids. masterorganicchemistry.comyoutube.com

Oxidation Pathways:

The direct oxidation of the ester functional group is not a common synthetic transformation as esters are already in a high oxidation state. Under vigorous oxidative conditions, cleavage of the molecule may occur. However, the benzylic position (the -CH₂- group) is susceptible to oxidation, though this would alter the core structure of the phenylacetate (B1230308).

Investigation of Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The benzene ring of this compound can undergo both electrophilic and nucleophilic substitution, with the outcome heavily influenced by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. The directing effect of the substituents determines the position of the incoming electrophile. libretexts.org

-CH₂COOCH₃ group: The methylene ester group is generally considered a weakly activating, ortho, para-director. The alkyl group donates electron density via induction, and while the carbonyl group is withdrawing, its effect is insulated by the methylene bridge.

-F (Fluoro) group: Halogens are deactivating due to their strong inductive electron-withdrawing effect, but are ortho, para-directing because of electron donation from their lone pairs through resonance. libretexts.org

In this compound, these two effects are in opposition. The fluorine atom at the C2 position deactivates the ring towards electrophilic attack. The directing effects must be considered together. The C6 position is ortho to the fluorine and ortho to the alkyl chain. The C4 position is para to the fluorine and para to the alkyl chain. Steric hindrance from the bulky -CH₂COOCH₃ group may disfavor substitution at the C3 position, which is also meta to the fluorine. Nitration of methyl phenylacetate, for example, yields a mixture of ortho and para substituted products, confirming the directing nature of the -CH₂COOCH₃ group. acs.org For the 2-fluoro analogue, substitution is expected to be directed primarily to the C4 and C6 positions.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution

Reaction Reagents Expected Major Products
Nitration HNO₃, H₂SO₄ Methyl 2-(2-fluoro-4-nitrophenyl)acetate and Methyl 2-(2-fluoro-6-nitrophenyl)acetate. youtube.com
Halogenation Br₂, FeBr₃ Methyl 2-(4-bromo-2-fluorophenyl)acetate and Methyl 2-(2-bromo-6-fluorophenyl)acetate. libretexts.org

Nucleophilic Aromatic Substitution (S_NAr):

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the ring, is typically challenging on electron-neutral or rich aromatic rings. nih.gov The reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. doubtnut.comdoubtnut.com

In the case of this compound, the fluorine atom itself is a potential leaving group. While the ring is not strongly activated towards traditional S_NAr, modern methods such as organic photoredox catalysis can enable the nucleophilic substitution of unactivated fluoroarenes under mild conditions with nucleophiles like amines and carboxylic acids. nih.gov The site selectivity in such reactions is often dictated by the electronics of the arene. nih.gov

Influence of Fluorine Atom Position on Reaction Kinetics and Selectivity

The position of the fluorine atom at the C2 (ortho) position exerts a profound influence on the molecule's reactivity.

Influence on Kinetics:

The fluorine atom is the most electronegative element, and its placement on the aromatic ring has a strong inductive electron-withdrawing effect (-I effect). This effect deactivates the aromatic ring, making it less nucleophilic. As a result, the rate of electrophilic aromatic substitution reactions is significantly slower for this compound compared to its non-fluorinated counterpart, methyl phenylacetate. nih.gov The activation energy for the formation of the cationic intermediate (sigma complex) is increased due to the destabilizing inductive effect of the nearby fluorine. libretexts.org

Conversely, this electron-withdrawing nature can accelerate nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate, should such a reaction pathway be viable. nih.gov

Influence on Selectivity:

The ortho-fluorine atom plays a crucial role in directing the regioselectivity of substitution reactions.

Electrophilic Substitution: As an ortho, para-director, the fluorine atom reinforces the ortho, para-directing effect of the -CH₂COOCH₃ group. However, substitution at the C3 position (ortho to the alkyl chain but meta to the fluorine) is electronically disfavored. Substitution at the C6 position (ortho to both substituents) may be sterically hindered. Therefore, electrophilic attack is most likely to occur at the C4 position, which is para to both substituents, and to a lesser extent at the C6 position.

Ortho-Directed C-H Functionalization: The presence of a fluorine atom can enhance the reactivity of the C-H bonds positioned ortho to it. nih.gov This "ortho-fluorine directed C-H functionalization" is a known phenomenon in transition-metal-catalyzed reactions. The metal center preferentially coordinates and cleaves the C-H bond adjacent to the fluorine, leading to high regioselectivity that might not be predicted by classical electronic effects alone. This provides a synthetic pathway to introduce substituents specifically at the C3 position of this compound, a position that is difficult to access via traditional electrophilic substitution.

Advanced Analytical Characterization of Methyl 2 2 Fluorophenyl Acetate and Its Derivatives

Chromatographic Separation Techniques

Chromatography is fundamental to separating Methyl 2-(2-fluorophenyl)acetate from its derivatives, impurities, or metabolites. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound, particularly in quality control and impurity determination. A robust HPLC method is essential for separating the main compound from structurally similar derivatives and potential degradation products.

Method development typically involves a reversed-phase approach, which is well-suited for moderately polar compounds like phenylacetic acid esters. The selection of the stationary phase is critical; a C8 or C18 column is commonly effective, but for separating compounds with subtle differences, such as positional isomers of fluorinated derivatives, a pentafluorophenyl (PFP) column can offer enhanced selectivity due to specific interactions with the fluorinated ring system. mdpi.com The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or a dilute acid such as formic or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comcipac.orgnih.gov

Validation of the HPLC method is performed according to established guidelines to ensure its reliability for its intended application. researchgate.net Key validation parameters include accuracy, precision (both repeatability and intermediate precision), specificity, linearity, and range. nih.govresearchgate.net Specificity is confirmed by demonstrating that the method can unequivocally assess the analyte in the presence of its potential impurities. Linearity is established by analyzing a series of dilutions of a standard solution and ensuring the detector response is proportional to the concentration.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterConditionRationale
Column Kinetex PFP (150 x 4.6 mm, 5 µm) mdpi.comPFP stationary phase provides alternative selectivity for fluorinated aromatic compounds.
Mobile Phase A: 0.1% Formic Acid in Water cipac.org B: Acetonitrile cipac.orgProvides good peak shape and is compatible with MS detection.
Elution GradientAllows for the effective separation of impurities with a wide range of polarities.
Flow Rate 1.0 mL/min nih.govA standard flow rate for analytical scale columns.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity and mass transfer.
Detector UV/DAD at 265 nmThe aromatic ring provides strong UV absorbance for sensitive detection.
Injection Vol. 5 µL cipac.orgA typical volume to avoid column overloading while ensuring good sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds like this compound. sigmaaldrich.com It provides excellent separation efficiency and definitive identification based on mass spectra. For purity assessment, the high resolution of capillary GC columns can separate closely related impurities from the main component.

The selection of the GC column is crucial. A common choice is a DB-5ms column (5% phenyl/95% methylpolysiloxane), which is a versatile, low-bleed column suitable for a wide range of analytes. rsc.org The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (typically helium) through the column. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

Following separation, the eluting compounds enter the mass spectrometer, which is typically operated in electron impact (EI) ionization mode. rsc.org The resulting mass spectrum, a fragmentation pattern unique to the compound's structure, acts as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries. For some derivatives, particularly those with polar functional groups, derivatization may be necessary to increase volatility and improve chromatographic performance. rsc.orgresearchgate.net

Table 2: Typical GC-MS Operating Conditions for Analysis

ParameterConditionPurpose
GC System Agilent 7890A or equivalent rsc.orgStandard analytical gas chromatograph.
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) rsc.orgGeneral-purpose column with good resolving power for a wide range of compounds.
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good efficiency.
Inlet Splitless mode at 250 °CEnsures complete vaporization and transfer of the analyte onto the column.
Oven Program 60 °C (1 min), ramp to 280 °C at 10 °C/minSeparates compounds based on boiling point.
MS Detector 5975C MSD or equivalent rsc.orgStandard mass selective detector.
Ionization Mode Electron Impact (EI) at 70 eV rsc.orgProvides reproducible, library-searchable fragmentation patterns.
Mass Range 40-500 amuCovers the expected mass range of the parent compound and its fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling and Metabolite Identification

For comprehensive impurity profiling and the identification of non-volatile derivatives or metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. It combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. This technique is particularly valuable for detecting and identifying trace-level impurities that may not be visible by UV detection. nih.gov

In an LC-MS/MS analysis, compounds are first separated by HPLC under conditions similar to those described previously, though often with volatile buffers like ammonium formate (B1220265) or acetate to ensure compatibility with the MS interface. After eluting from the column, the analyte stream is directed into an electrospray ionization (ESI) source, which generates charged molecular ions (e.g., [M+H]+ or [M-H]-).

These precursor ions are then selected in the first mass analyzer (Q1), subjected to collision-induced dissociation (CID) with an inert gas in a collision cell (q2), and the resulting product ions are analyzed in the second mass analyzer (Q3). nih.gov This process generates a unique MS/MS fragmentation spectrum for each compound, which provides rich structural information. This "fingerprint" can be used to identify known impurities, elucidate the structures of unknown compounds, and distinguish between isomers. nih.gov

Table 3: Predicted MS/MS Data for this compound

ParameterValue/Prediction
Molecular Formula C₉H₉FO₂ sigmaaldrich.com
Molecular Weight 168.16 g/mol sigmaaldrich.com
Ionization Mode Positive ESI
Precursor Ion ([M+H]⁺) m/z 169.0659
Predicted Product Ions m/z 109 (loss of CH₃O₂C), m/z 137 (loss of CH₃OH)
Predicted CCS for [M+H]⁺ (Ų) 131.4 (for 4-fluoro isomer) uni.lu

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and conformation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the compound's core structure.

For more advanced analysis, two-dimensional (2D) NMR techniques are employed. For instance, ¹H-¹H COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly powerful. nih.gov NOESY experiments detect through-space interactions between protons that are close to each other, providing critical insights into the molecule's three-dimensional shape and the preferred orientation of substituents. nih.govnih.gov This can be used to understand the spatial relationship between the fluorophenyl ring and the acetate group. Furthermore, in the analysis of chiral derivatives, ¹H NMR can be used to determine the diastereomeric ratio (dr) of a product mixture. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

The most prominent peak would be the strong carbonyl (C=O) stretch of the ester group, typically appearing in the range of 1735-1750 cm⁻¹. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The C-F bond of the fluorophenyl group gives rise to a strong absorption in the 1000-1400 cm⁻¹ range. Additionally, C-O stretching vibrations associated with the ester functionality would be visible between 1000 and 1300 cm⁻¹. While FTIR is primarily used for functional group identification rather than detailed structural or conformational analysis, it serves as a quick and reliable method for verifying the presence of key structural motifs. researchgate.net

Table 4: Predicted FTIR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch 3050 - 3150Medium
Aliphatic C-H Stretch 2850 - 3000Medium
Ester C=O Stretch 1735 - 1750Strong
Aromatic C=C Stretch 1450 - 1600Medium-Strong
C-F Stretch 1100 - 1250Strong
Ester C-O Stretch 1000 - 1300Strong

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

The solid-state structure of these precursor acids provides a foundational model for predicting the conformational preferences and intermolecular packing motifs that are likely to be retained or slightly modified in the corresponding methyl ester. The primary intermolecular interaction in the crystalline forms of phenylacetic acids is the strong hydrogen bonding between the carboxylic acid moieties, which typically leads to the formation of centrosymmetric dimers.

Compound NameFormula
This compoundC₉H₉FO₂
Phenylacetic acidC₈H₈O₂
2-Fluorophenylacetic acidC₈H₇FO₂
4-Fluorophenylacetic acidC₈H₇FO₂

Detailed crystallographic data for phenylacetic acid and its ortho- and para-fluorinated analogues have been deposited in the Cambridge Crystallographic Data Centre (CCDC) and are publicly available. nih.govkaust.edu.sauni.luuni.ludatacc.orgcam.ac.uk Analysis of these structures reveals consistent patterns in their solid-state organization.

In the case of fluorinated derivatives such as 2-fluorophenylacetic acid and 4-fluorophenylacetic acid, the fundamental hydrogen-bonded dimer motif is preserved. uni.luuni.lu However, the introduction of the highly electronegative fluorine atom influences the crystal packing in several ways. The fluorine atom can participate in weak C-H···F hydrogen bonds and dipole-dipole interactions, which can alter the relative orientation of the molecules within the crystal. The position of the fluorine substituent on the phenyl ring is critical in determining the specific nature of these additional interactions.

Based on these observations from analogous structures, a predictive model for the crystal structure of this compound can be proposed. The primary hydrogen bond donor (the carboxylic acid proton) is absent in the methyl ester. Consequently, the dominant intermolecular interactions will likely shift from the strong hydrogen-bonded dimers to weaker interactions. These would include C-H···O interactions involving the ester carbonyl oxygen and the methyl group hydrogens, as well as C-H···π interactions with the aromatic ring. Furthermore, the ortho-fluorine substituent is expected to play a significant role in dictating the local packing arrangement through C-H···F and dipole-dipole interactions. The conformation of the molecule, specifically the torsion angle between the phenyl ring and the acetate group, will be a result of the balance between these weak, yet collectively significant, intermolecular forces and the steric hindrance imposed by the ortho-fluorine atom.

A summary of the expected and observed key structural parameters and interactions, based on analogous compounds, is presented in the table below.

FeaturePhenylacetic Acid2-Fluorophenylacetic Acid4-Fluorophenylacetic AcidPredicted for this compound
Primary Intermolecular Interaction O-H···O Hydrogen Bond DimerO-H···O Hydrogen Bond DimerO-H···O Hydrogen Bond DimerC-H···O and Dipole-Dipole Interactions
Secondary Interactions C-H···π, π···π stackingC-H···F, C-H···πC-H···F, C-H···πC-H···F, C-H···π, π···π stacking
Key Conformation Planar Carboxylic Acid GroupPotential for non-planarity due to steric hindrancePlanar Carboxylic Acid GroupPotential for non-planarity between phenyl ring and ester group

Biological Activity and Pharmacological Profiling of Methyl 2 2 Fluorophenyl Acetate Analogues

Screening for Therapeutic Potential

The initial phase of drug discovery for analogues of Methyl 2-(2-fluorophenyl)acetate involves broad screening to identify promising therapeutic activities. This encompasses evaluations against various pathological targets, including microbes, enzymes, parasites, and cancer cell lines.

Antimicrobial and Antifungal Activity Evaluations of Derivatives

The search for new antimicrobial and antifungal agents is a critical area of research. Derivatives containing a fluorophenyl moiety have been assessed for their ability to inhibit the growth of pathogenic fungi. In a study focused on 2-benzofuranylacetic acid amides, a derivative featuring a 2-fluoro-4-hydroxy substitution on the amine component demonstrated moderate inhibitory activity against the plant-pathogenic fungus Fusarium oxysporum. nih.gov This suggests that the specific positioning of the fluorine atom on the phenyl ring is a key determinant of antifungal potency.

Compound/DerivativeTarget OrganismActivity (IC50)
2-benzofuranylacetic acid amide with 2-fluoro-4-hydroxy substitutionFusarium oxysporum0.42 mM nih.gov

Enzymatic Inhibition Studies (e.g., Monoamine Oxidase, Cytochrome P450)

Enzymes such as Monoamine Oxidase (MAO) and Cytochrome P450 (CYP) are significant drug targets. Analogues with fluorophenyl structures have shown notable inhibitory activity against these enzymes.

Monoamine Oxidase (MAO) Inhibition: MAO-A and MAO-B are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative diseases and depression. A study of 4-(2-methyloxazol-4-yl)benzenesulfonamide revealed selective inhibition of MAO-B. mdpi.com This compound was found to inhibit human MAO-B with an IC50 value of 3.47 μM, while showing significantly weaker inhibition of the MAO-A isoform (IC50 = 43.3 μM). mdpi.com Such selectivity is highly desirable in the development of treatments for Parkinson's disease. mdpi.com

Cytochrome P450 (CYP) Inhibition: The CYP family of enzymes is central to drug metabolism. An extensive screening of over 200 common drugs for their ability to inhibit CYP2B6 identified several potent inhibitors. nih.gov Among them, the platelet aggregation inhibitors clopidogrel (B1663587) and ticlopidine (B1205844) were particularly potent, with IC50 values of 0.0206 μM and 0.149 μM, respectively. nih.gov Other compounds showing significant inhibition (IC50 < 1 μM) included clotrimazole, itraconazole, sertraline, and raloxifene. nih.gov

InhibitorTarget EnzymeIC50 Value (μM)
4-(2-methyloxazol-4-yl)benzenesulfonamideMAO-B3.47 mdpi.com
4-(2-methyloxazol-4-yl)benzenesulfonamideMAO-A43.3 mdpi.com
ClopidogrelCYP2B60.0206 nih.gov
TiclopidineCYP2B60.149 nih.gov
ClotrimazoleCYP2B6< 1 nih.gov
ItraconazoleCYP2B6< 1 nih.gov
SertralineCYP2B6< 1 nih.gov
RaloxifeneCYP2B6< 1 nih.gov

Cytotoxicity and Antiparasitic Efficacy Assessments

The therapeutic potential of fluorophenyl-containing compounds extends to the treatment of parasitic diseases and cancer, where selective cytotoxicity is a primary goal.

Antiparasitic Efficacy: A series of pyrimido[1,2-a]benzimidazole (B3050247) derivatives were synthesized and evaluated for their antiparasitic properties. A derivative with a 3-fluorophenyl substituent, designated as compound 2a, demonstrated excellent activity against Leishmania major, with EC50 values in the nanomolar range for both promastigotes and amastigotes. nih.gov Another compound from the series, 3b, was found to be more active against Toxoplasma gondii with an IC50 of 2.8 µM and showed considerable selectivity. nih.gov

Cytotoxicity: The same study assessed the cytotoxicity of these compounds against mammalian cells to determine their selectivity. Compound 2a was five times less active against macrophages (IC50 = 0.98 µM) than against L. major amastigotes (EC50 = 0.20 µM), indicating a moderate selectivity for the parasite. nih.gov In a separate investigation, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were evaluated for their anticancer potential. nih.gov Compounds with a nitro moiety showed higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov Specifically, compound 2c, with a p-nitro substituent, was the most active against the MCF-7 breast cancer cell line (IC50 = 100 μM). nih.gov

CompoundTargetEfficacy/Cytotoxicity (IC50/EC50 in µM)Selectivity Index
Compound 2a (3-fluorophenyl substituent)Leishmania major amastigotes0.20 nih.gov4.9 nih.gov
Compound 2a (3-fluorophenyl substituent)Macrophages0.98 nih.govN/A
Compound 3bToxoplasma gondii2.8 nih.gov8.12 nih.gov
Compound 2c (p-nitro substituent)MCF-7 (Breast Cancer Cell Line)100 nih.govN/A
Compound 2bPC3 (Prostate Carcinoma Cell Line)52 nih.govN/A

Anti-inflammatory and Antitumor Investigations of Fluorine-Substituted Analogs

Fluorine substitution is a known strategy to enhance the anti-inflammatory and antitumor properties of various chemical scaffolds.

Anti-inflammatory Investigations: Derivatives of 2-phenylthio- and 4-phenylthio-N-acyl phenylamines were synthesized and tested for anti-inflammatory activity. nih.gov One compound, bearing a propanoic acid substituent and a p-chlorobenzoyl group, demonstrated a 79% reduction in carrageenan-induced edema in an in vivo assay. nih.gov However, it showed no activity in an in vitro prostaglandin (B15479496) synthesis inhibition assay, suggesting a complex mechanism of action. nih.gov Conversely, related benzyl (B1604629) alcohol derivatives did inhibit prostaglandin synthesis in vitro but were inactive in vivo, possibly due to metabolic oxidation to inactive forms. nih.gov

Antitumor Investigations: The incorporation of fluorine into the taxoid structure, a class of potent antitumor agents, has been shown to significantly enhance efficacy, particularly against drug-resistant cancer cell lines. nih.gov Novel third-generation fluorotaxoids, bearing OCF3 or OCF2H groups, were 2-3 orders of magnitude more potent than paclitaxel (B517696) against resistant cells. nih.gov Another series of 3'-difluorovinyl (DFV)-taxoids exhibited remarkable cytotoxicity with subnanomolar IC50 values against extremely drug-resistant cancer cell lines, indicating their ability to overcome multidrug resistance. nih.gov

Mechanistic Investigations of Bioactivity

Understanding the molecular mechanisms behind the observed biological activities is crucial for rational drug design and optimization.

Molecular Target Identification and Ligand-Receptor Binding Affinity Studies

Identifying the specific molecular targets and quantifying the binding affinity of these compounds provides insight into their mechanism of action.

Ligand-Receptor Binding: In the development of atypical dopamine (B1211576) transporter (DAT) inhibitors, a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines were synthesized. nih.gov Replacing a piperazine (B1678402) ring with a piperidine (B6355638) ring was well-tolerated, with DAT binding affinities (Ki) in the range of 3–382 nM. nih.gov These studies are crucial for developing therapeutics for psychostimulant use disorders. nih.gov

Molecular Modeling and Docking: Molecular modeling studies have provided valuable insights into the enhanced activity of fluorinated compounds. For the potent fluorotaxoids, docking analysis revealed that the difluorovinyl moiety and the fluoro-substituted C2-benzoate group fit well into a deep hydrophobic pocket of β-tubulin, leading to enhanced binding affinity. nih.gov Similarly, for the selective MAO-B inhibitor 4-(2-methyloxazol-4-yl)benzenesulfonamide, molecular docking predicted that the sulfonamide group binds within the substrate cavity of the enzyme, while the oxazole (B20620) portion extends toward the entrance of the active site. mdpi.com In the asymmetric synthesis of 3-fluorooxindoles, a quinine-derived squaramide catalyst was identified as the most effective for asymmetric induction, highlighting the importance of specific catalyst-substrate interactions. acs.org

Compound SeriesMolecular TargetBinding Affinity/Interaction Details
1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic aminesDopamine Transporter (DAT)Ki range = 3–382 nM nih.gov
3'-difluorovinyl (DFV)-taxoidsβ-tubulinEnhanced binding in a deep hydrophobic pocket nih.gov
4-(2-methyloxazol-4-yl)benzenesulfonamideMAO-BSulfonamide group binds in the substrate cavity mdpi.com

Cellular Pathway Modulation (e.g., Immunomodulation via Macrophage Repolarization)

While direct studies on the immunomodulatory effects of this compound analogues, specifically concerning macrophage repolarization, are not extensively documented in publicly available literature, the broader class of phenylacetic acid derivatives has shown potential in modulating the immune system. For instance, some phenylacetic acid derivatives are recognized for their immunomodulatory properties. google.com Phenylacetic acid itself, a related compound, has been shown to contribute to inflammation by affecting the activity of polymorphonuclear leukocytes. nih.gov

Macrophages, key cells of the innate immune system, can adopt different functional phenotypes, often simplified as the pro-inflammatory M1 and the anti-inflammatory M2 states. The balance between these states is crucial for tissue homeostasis and the resolution of inflammation. The modulation of macrophage polarization is a key strategy in the development of therapies for inflammatory diseases. While not directly demonstrated for this compound, other types of esters have been shown to impact macrophage function. For example, certain organophosphate esters can interfere with critical macrophage activities like phagocytosis. nih.gov This suggests that the ester functional group in conjunction with the fluorinated phenyl ring in this compound could potentially influence macrophage behavior, although specific research is needed to confirm this hypothesis.

Furthermore, phenylacetyl glutamine, a metabolite of a related phenylalkanoic acid, has demonstrated anti-inflammatory effects by inhibiting the production of inflammatory cytokines and suppressing key inflammatory proteins. nih.gov This points to the potential for metabolites of phenylacetic acid derivatives to exert immunomodulatory effects. The introduction of a fluorine atom, known to alter metabolic pathways and receptor interactions, could further refine such activities.

Studies on the Role of Fluorine in Drug Metabolism and Efficacy

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. wikipedia.org The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, which can lead to increased metabolic stability by blocking sites susceptible to oxidative metabolism. This strategic placement of fluorine can prolong the half-life of a drug, leading to improved pharmacokinetic profiles.

For phenylacetic acid derivatives, metabolism often occurs on the phenyl ring. The presence of a fluorine atom, as in this compound, can alter the electronic properties of the ring, influencing how metabolic enzymes, such as cytochrome P450s, interact with the molecule. This can lead to altered metabolite profiles and potentially reduce the formation of reactive metabolites that could cause toxicity. The position of the fluorine atom is critical; for example, in the well-known non-steroidal anti-inflammatory drug (NSAID) diclofenac, which is also a phenylacetic acid derivative, the chlorine atoms on the phenyl ring play a crucial role in its metabolic profile and activity. mdpi.com

Structure-Activity Relationship (SAR) and the Role of Fluorine in Bioactivity

The biological activity of a compound is intrinsically linked to its three-dimensional structure. Structure-Activity Relationship (SAR) studies aim to understand how specific structural features of a molecule contribute to its biological effects. For this compound analogues, the fluorine atom is a key determinant of bioactivity.

Impact of Fluorine Substitution Pattern on Lipophilicity and Receptor Interactions

The substitution of a hydrogen atom with a fluorine atom can have a profound impact on a molecule's physicochemical properties, including its lipophilicity (its ability to dissolve in fats and lipids). Increased lipophilicity can enhance a drug's absorption and distribution. The position of the fluorine on the phenyl ring is crucial. For instance, the lipophilicity of a molecule can vary depending on whether the fluorine is in the ortho, meta, or para position relative to the acetate (B1210297) side chain.

Beyond lipophilicity, fluorine can directly participate in interactions with biological targets such as enzymes and receptors. The high electronegativity of fluorine can lead to favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target's binding pocket. These interactions can increase the binding affinity and selectivity of the compound for its target, thereby enhancing its potency.

The following table illustrates the general impact of fluorine substitution on key molecular properties relevant to bioactivity.

PropertyEffect of Fluorine Substitution
Lipophilicity Generally increases, affecting membrane permeability and distribution.
pKa Can alter the acidity or basicity of nearby functional groups.
Binding Affinity Can be enhanced through favorable electrostatic interactions with the target.
Conformation Can influence the preferred three-dimensional shape of the molecule.

Fluorine's Influence on Metabolic Stability and Pharmacokinetic Profiles

As previously mentioned, the strength of the C-F bond is a key factor in enhancing metabolic stability. By replacing a hydrogen atom at a site of metabolic attack with a fluorine atom, medicinal chemists can block oxidative metabolism at that position. This often leads to a longer duration of action and improved bioavailability.

The pharmacokinetic profile of a drug, which describes its absorption, distribution, metabolism, and excretion (ADME), is significantly influenced by fluorination. By fine-tuning the lipophilicity and metabolic stability, the pharmacokinetic properties of this compound analogues can be optimized to ensure that an effective concentration of the drug reaches its target for a sufficient duration.

Rational Design Principles for Enhanced Pharmacological Properties

Rational drug design involves the iterative process of designing and synthesizing compounds based on an understanding of their biological target and the principles of SAR. nih.gov For fluorinated compounds like this compound analogues, several design principles can be applied to enhance their pharmacological properties. researchgate.netnih.gov

Strategic Fluorination: The position and number of fluorine atoms can be systematically varied to optimize lipophilicity, metabolic stability, and binding affinity.

Bioisosteric Replacement: The fluorine atom can be used as a bioisostere for a hydrogen atom or a hydroxyl group to probe the steric and electronic requirements of the binding site.

Conformational Control: The introduction of fluorine can influence the molecule's preferred conformation, which can be crucial for optimal interaction with the target. By favoring a bioactive conformation, potency can be increased.

The table below outlines some rational design strategies involving fluorine and their potential outcomes.

Design StrategyDesired Pharmacological Enhancement
Blocking Metabolic Hotspots Increased metabolic stability and longer half-life.
Modulating Lipophilicity Improved absorption and distribution.
Introducing Polar Contacts Enhanced binding affinity and selectivity.
Altering pKa Optimized ionization at physiological pH for better target engagement or cell penetration.

Computational and Theoretical Investigations

Molecular Docking and Binding Affinity Predictions for Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of a molecule (ligand) when it binds to a second molecule (receptor), typically a protein, to form a stable complex. wikipedia.org This technique is instrumental in drug discovery for predicting the interaction between a small molecule and a protein at the atomic level, which helps in characterizing the behavior of the small molecule in the binding site of the target protein. nih.gov The process involves sampling various conformations of the ligand within the receptor's active site and then ranking these conformations using a scoring function to estimate the binding affinity. nih.govnih.gov

As of the latest literature review, no specific molecular docking studies or binding affinity predictions for Methyl 2-(2-fluorophenyl)acetate against any particular biological target have been published. Such studies would be valuable in identifying potential protein interactions and elucidating its mechanism of action at a molecular level.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. longdom.orgnih.gov It is a widely used tool in drug design and medicinal chemistry due to its efficiency and accuracy in describing biological and molecular systems. longdom.orglongdom.org DFT calculations can determine a molecule's ground-state energy, electron density, and other electronic properties, which are crucial for understanding its reactivity and stability. longdom.orglongdom.org

Specific DFT analysis for this compound, including detailed conformational analysis and electronic structure calculations, is not extensively available in published literature. Such studies would provide valuable information on the molecule's three-dimensional structure, orbital energies, and reactivity, which are fundamental for understanding its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. neovarsity.orgprotoqsar.com The fundamental principle of QSAR is that the variations in the structural properties of molecules are correlated with changes in their biological activity. protoqsar.com These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds. neovarsity.org

Currently, there are no published QSAR models specifically developed for or including this compound. The development of such models would require a dataset of structurally related compounds with measured biological activity, which could then be used to predict the activity of new analogs and guide compound optimization. acs.org

In Silico Prediction of Biological Interactions and ADME/Tox Profiles

In silico methods are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties of drug candidates. nih.gov These computational tools can provide early-stage assessment of a compound's pharmacokinetic and safety profiles, helping to identify potential liabilities before extensive experimental testing. nih.gov

While specific, comprehensive in silico ADME/Tox studies for this compound are not detailed in the available literature, some predicted properties can be found in public databases. The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard provides predicted data for this compound. epa.gov

Table 1: Predicted ADME and Physicochemical Properties for this compound

PropertyPredicted ValueUnitSource
Water Solubility1.45 g/Lg/L epa.gov
LogP (Octanol-Water Partition Coefficient)1.95 epa.gov
Boiling Point218.9 °C°C epa.gov
Melting PointNot Available°C epa.gov
Vapor Pressure0.05 mmHgmmHg epa.gov
Henry's Law Constant3.31e-7atm-m3/mole epa.gov

This data is based on computational predictions and has not been experimentally verified.

Analysis of Electronic Properties (e.g., FMO, ELF, LOL, MEP mapping)

The analysis of electronic properties provides deep insights into the reactivity and interaction capabilities of a molecule. Key properties include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining how a molecule will interact with other molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity. nih.gov

Electron Localization Function (ELF) and Localization-Opposite Locator (LOL): These are tools used to visualize and understand the electron localization in a molecule, which helps in identifying chemical bonds and lone pairs.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps illustrate the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is useful for predicting how a molecule will interact with biological receptors or other molecules. nih.gov

Detailed computational analyses of the electronic properties (FMO, ELF, LOL, MEP) for this compound are not available in the current body of scientific literature. Such studies would be highly valuable for a deeper understanding of its chemical reactivity and potential intermolecular interactions.

Applications and Future Research Directions

Role as a Pharmaceutical Intermediate and Building Block in Complex Chemical Syntheses

Methyl 2-(2-fluorophenyl)acetate is a key component in the synthesis of a wide range of pharmaceutical compounds. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug molecules, leading to improved pharmacokinetic and pharmacodynamic profiles.

One of the primary applications of this compound is as a precursor for more complex molecular architectures. It serves as a fundamental building block for creating intricate molecular frameworks necessary for therapeutic activity. For instance, derivatives of phenylacetic acid are utilized in the synthesis of various biologically active compounds. The process often involves multiple synthetic steps where the initial structure of this compound is modified to introduce new functional groups and chiral centers.

Key Synthetic Applications:

Precursor to Active Pharmaceutical Ingredients (APIs): It is an intermediate in the synthesis of various APIs. For example, 2-fluorophenylacetic acid, derived from its methyl ester, is an intermediate for the antiplatelet drug Prasugrel.

Scaffold for Drug Discovery: The phenylacetate (B1230308) core provides a robust scaffold that can be readily functionalized, allowing medicinal chemists to explore a wide range of chemical space in the search for new drug candidates. This modularity is crucial in the early stages of drug development.

Synthesis of Heterocyclic Compounds: Many pharmaceuticals are based on heterocyclic ring systems. This compound can be used to construct these rings through various cyclization reactions, leading to compounds with diverse therapeutic applications.

The table below summarizes some of the therapeutic areas where derivatives of this compound have shown potential.

Therapeutic AreaExample of Application
Cardiovascular Intermediate for antiplatelet agents like Prasugrel.
Oncology Phenylacetamide derivatives have been investigated as potential anticancer agents. nih.gov
Central Nervous System The fluorinated phenyl moiety is present in various CNS-active compounds.

Potential Applications in Agrochemical and Material Science Research

The introduction of fluorine into organic molecules often imparts desirable attributes not only in pharmaceuticals but also in agrochemicals and materials science.

In the field of agrochemicals , fluorine-containing compounds have demonstrated enhanced efficacy and stability. The C-F bond is strong and resistant to metabolic degradation, which can lead to longer-lasting pesticides and herbicides. Pyridine-based pesticides, for example, are known for their high efficiency and low toxicity. agropages.com The development of fluorinated agrochemicals is a significant area of research aimed at improving crop protection. ccspublishing.org.cn For instance, Flufenacet is an aryloxy amide herbicide that contains a fluorophenyl group. atlantis-press.com

In material science , fluorinated polymers and materials exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. While direct applications of this compound in this area are less documented, its derivatives can be used as monomers or additives to create specialized polymers and coatings. The synthesis of novel acrylic fluorinated surfactants is one example of how fluorinated compounds are being used to create materials with advanced surface properties. mdpi.com

Development of Novel Synthetic Strategies for Accessing Fluorinated Scaffolds

The growing importance of fluorinated compounds has spurred the development of new and efficient synthetic methods to introduce fluorine into organic molecules. chimia.ch Traditional fluorination methods often require harsh conditions and have limited substrate scope. Modern research focuses on developing milder and more selective catalytic processes.

Recent advancements include:

Transition Metal-Catalyzed C-H Functionalization: This strategy allows for the direct introduction of fluorine or fluorinated groups into a molecule by activating otherwise inert C-H bonds, offering a more atom-economical and efficient route to fluorinated scaffolds. chimia.ch

Catalytic Conversion of Epoxides: Researchers have developed catalytic transformations that convert epoxides into valuable fluorinated oxetanes, which are important motifs in drug discovery. nus.edu.sg

Novel Reagents and Methodologies: The development of new fluorinating reagents and synthetic methodologies is crucial for expanding the toolbox of organic chemists and enabling the synthesis of previously inaccessible fluorinated compounds.

These innovative synthetic strategies are vital for the continued exploration and utilization of fluorinated molecules like this compound in various scientific disciplines.

Exploration of Unexplored Therapeutic Potentials and Emerging Research Areas

While the role of this compound as a building block is well-established, research into the direct therapeutic potential of its simpler derivatives is an ongoing endeavor. The unique electronic properties conferred by the fluorine atom can lead to novel biological activities.

Emerging research areas include:

Fragment-Based Drug Discovery: Small, fluorinated fragments, such as derivatives of this compound, can be used as starting points in fragment-based drug discovery campaigns. These fragments can bind to biological targets with low affinity, and their structures can be elaborated to develop potent and selective drug candidates.

Repurposing Existing Intermediates: There is growing interest in screening existing chemical intermediates for new biological activities. Compounds like this compound, which are readily available, could be tested in various biological assays to identify unexpected therapeutic properties. For instance, a study on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed their potential as anticancer agents. nih.gov

Development of PET Ligands: Fluorine-18 (B77423) is a commonly used radionuclide in Positron Emission Tomography (PET) imaging. The synthesis of novel fluorinated compounds that can be radiolabeled with fluorine-18 is a key area of research for developing new diagnostic and research tools.

The continued investigation into the synthesis and application of this compound and other fluorinated compounds will undoubtedly lead to new discoveries and advancements in medicine, agriculture, and material science.

Q & A

Q. What are the standard synthetic routes for Methyl 2-(2-fluorophenyl)acetate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of 2-(2-fluorophenyl)acetic acid with methanol under acid catalysis or through nucleophilic substitution of halogenated precursors. Evidence from analogous compounds (e.g., methyl [(2-fluorophenyl)sulfonyl]acetate) indicates that reaction optimization involves controlling temperature (e.g., 100°C for 10–20 hours) and stoichiometric ratios of reagents to minimize side products like E/Z isomers . Purification often employs recrystallization or column chromatography. Yield optimization may require iterative adjustments to solvent systems (e.g., 2-propanol for precipitation) and monitoring via TLC .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

Key techniques include:

  • NMR Spectroscopy : For structural confirmation of the fluorophenyl group and ester moiety (e.g., 19F^{19}\text{F} NMR to confirm fluorine position) .
  • Mass Spectrometry (LC/MS) : To verify molecular weight (e.g., observed [M+H]+^+ peaks matching theoretical values) and detect impurities .
  • Chromatography (HPLC/TLC) : For purity assessment and reaction monitoring .
  • Elemental Analysis : To validate composition, particularly fluorine content .

Advanced Research Questions

Q. How does the fluorine substituent at the 2-position influence the compound’s reactivity in multi-step syntheses?

The electron-withdrawing nature of the fluorine atom increases the electrophilicity of adjacent carbons, facilitating nucleophilic attacks in reactions such as sulfonation or amidation. For example, in the synthesis of methyl [(2-fluorophenyl)sulfonyl]acetate derivatives, the fluorine stabilizes intermediates via resonance, enabling efficient sulfone formation . However, steric hindrance from the fluorine may reduce yields in bulky reagent systems, requiring tailored reaction conditions .

Q. What strategies mitigate isomer formation (E/Z) during derivatization of this compound?

Isomerization often arises during enamine or enolate formation. Strategies include:

  • Temperature Control : Lower temperatures favor kinetic products, reducing isomer equilibration .
  • Steric-Directing Reagents : Use of bulkier bases or ligands to steer regioselectivity .
  • Chromatographic Separation : Preparative HPLC or flash chromatography to isolate isomers . Evidence from sulfone-lactim reactions shows that extended reaction times (20+ hours) increase isomer ratios, necessitating precise timing .

Q. How can computational modeling predict the biological or catalytic activity of this compound derivatives?

Density Functional Theory (DFT) calculations assess electronic effects of the fluorine atom on reaction transition states or binding affinities. For example:

  • Fluorine’s electronegativity alters charge distribution in enzyme-substrate complexes, which can be modeled to predict inhibition potency .
  • Molecular docking studies compare fluorophenyl derivatives with non-fluorinated analogs to identify enhanced interactions (e.g., with cytochrome P450 enzymes) .

Experimental Design & Data Analysis

Q. What are common pitfalls in scaling up this compound synthesis, and how are they addressed?

Challenges include:

  • Heat Dissipation : Exothermic esterification requires controlled heating/cooling systems to prevent decomposition .
  • Isomer Contamination : Pilot-scale reactions may amplify minor isomers; iterative optimization of solvent polarity and catalyst loading is critical .
  • Purification Efficiency : Scalable methods like continuous distillation or centrifugal partitioning chromatography improve yield .

Q. How do structural analogs (e.g., chloro- or bromo-substituted phenyl acetates) compare in reactivity studies?

Comparative studies reveal:

  • Electrophilicity Trends : Fluorine > Chlorine > Bromo in directing electrophilic substitution due to stronger electron withdrawal .
  • Stability : Fluorinated derivatives exhibit higher thermal stability than chlorinated analogs, as seen in sulfone degradation studies .
  • Biological Activity : Fluorine’s small size and high electronegativity enhance membrane permeability in drug precursors compared to bulkier halogens .

Safety & Handling

Q. What safety protocols are critical when handling this compound in fluorination reactions?

  • Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated intermediates .
  • Waste Management : Segregate fluorinated waste for specialized disposal to avoid environmental release .
  • Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles to mitigate contact risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.